PEG(2000)-C-DMG

Beschreibung

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

Molekularformel |

C38H73NO8 |

|---|---|

Molekulargewicht |

672.0 g/mol |

IUPAC-Name |

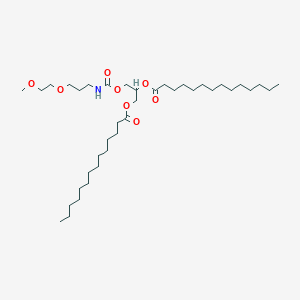

[3-[3-(2-methoxyethoxy)propylcarbamoyloxy]-2-tetradecanoyloxypropyl] tetradecanoate |

InChI |

InChI=1S/C38H73NO8/c1-4-6-8-10-12-14-16-18-20-22-24-27-36(40)45-33-35(34-46-38(42)39-29-26-30-44-32-31-43-3)47-37(41)28-25-23-21-19-17-15-13-11-9-7-5-2/h35H,4-34H2,1-3H3,(H,39,42) |

InChI-Schlüssel |

YWYMLVACUCXAEC-UHFFFAOYSA-N |

Kanonische SMILES |

CCCCCCCCCCCCCC(=O)OCC(COC(=O)NCCCOCCOC)OC(=O)CCCCCCCCCCCCC |

Herkunft des Produkts |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties and Stability of PEG(2000)-C-DMG

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,2-dimyristoyl-rac-glycero-3-methoxypolyethylene glycol-2000, commonly referred to as PEG(2000)-C-DMG, is a PEGylated lipid that has garnered significant attention in the field of advanced drug delivery. Its amphipathic nature, comprising a hydrophilic polyethylene glycol (PEG) chain and a hydrophobic dimyristoyl glycerol (DMG) anchor, makes it an essential component in the formulation of lipid nanoparticles (LNPs). These LNPs are instrumental in the delivery of various therapeutic payloads, most notably small interfering RNA (siRNA) and messenger RNA (mRNA).

This technical guide provides a comprehensive overview of the chemical properties and stability of this compound. Understanding these characteristics is paramount for the rational design, formulation, and storage of robust and effective LNP-based therapeutics. This document will delve into the physicochemical properties, stability profile, degradation pathways, and analytical methodologies pertinent to this compound, offering a valuable resource for researchers and professionals in drug development.

Chemical and Physical Properties

This compound is a complex molecule with distinct hydrophilic and hydrophobic regions that dictate its behavior in aqueous and lipid environments. A summary of its key chemical and physical properties is presented in Table 1.

| Property | Value |

| Synonyms | mPEG-C-DMG, mPEG2000C-DMG, DMG-C-mPEG2000, α-(3'-{[1,2-di(myristyloxy)propanoxy] carbonylamino}propyl)-ω-methoxy, polyoxyethylene[1] |

| Molecular Formula | C₃₈H₇₃NO₈ (for the lipid anchor) with a PEG chain of approximately 45 repeating units |

| Average Molecular Weight | Approximately 2509.2 g/mol [2] |

| Appearance | White to off-white solid or waxy solid |

| Solubility | Soluble in organic solvents such as chloroform, methanol, and DMSO. Can also be dissolved in hot water.[2] |

| Amphiphilic Nature | Possesses a hydrophilic methoxy-terminated polyethylene glycol (mPEG) head and a hydrophobic dimyristoyl glycerol (DMG) tail, enabling self-assembly in aqueous solutions.[2] |

| Critical Micelle Concentration (CMC) | In aqueous solutions, molecules will spontaneously assemble into micelles or liposomes upon reaching the CMC.[2] |

Stability Profile

The stability of this compound is a critical factor influencing the shelf-life and in vivo performance of LNP formulations. The primary degradation pathway for this molecule is through the hydrolysis of its ester linkages.

Hydrolytic Stability

The ester bonds connecting the myristoyl fatty acid chains to the glycerol backbone, and potentially the linkage between the PEG and the lipid anchor, are susceptible to hydrolysis. This degradation is influenced by several factors, most notably pH and temperature.

-

Temperature-Dependent Stability : As with most chemical reactions, the rate of hydrolysis increases with temperature. Elevated temperatures can be used in accelerated stability studies to predict the long-term stability of the molecule at lower temperatures. For optimal stability, this compound and formulations containing it should be stored at low temperatures, typically at -20°C for long-term storage.

In Vivo Stability and Dissociation

In a biological environment, the stability of this compound is also influenced by enzymatic activity. Esterases present in the plasma can accelerate the hydrolysis of the ester bonds.

Furthermore, the dimyristoyl (C14) anchor of this compound results in a relatively rapid dissociation from the surface of LNPs in vivo compared to PEGylated lipids with longer acyl chains (e.g., C18). This dissociation is a key feature for the delivery of therapeutics, as the removal of the PEG shield can facilitate the interaction of the LNP with target cells. The in vivo half-life of DMG-PEG 2000 has been reported to be less than 30 minutes.[2]

A summary of the stability considerations for this compound is provided in Table 2.

| Stability Factor | Conditions Leading to Instability | Recommended Storage and Handling |

| pH | Acidic (pH < 6) and alkaline (pH > 8) conditions accelerate hydrolysis. | Maintain formulations at a neutral pH (around 7.4). |

| Temperature | Elevated temperatures increase the rate of hydrolysis. | Store at -20°C for long-term stability. Avoid repeated freeze-thaw cycles.[2] |

| Enzymes | Plasma esterases can catalyze the hydrolysis of ester bonds in vivo. | This is an inherent property influencing in vivo performance. |

| Oxidation | While less prominent than hydrolysis, oxidative degradation of the lipid components is possible over long-term storage if not protected from air and light. | Store in a dry, dark place to minimize oxidation.[2] |

Degradation Pathways

The primary degradation pathway for this compound is the hydrolysis of its ester linkages. This results in the cleavage of the myristoyl fatty acid chains from the glycerol backbone. The main degradation products are expected to be:

-

1-myristoyl-rac-glycero-3-methoxypolyethylene glycol-2000

-

2-myristoyl-rac-glycero-3-methoxypolyethylene glycol-2000

-

Myristic acid

-

glycerol-3-methoxypolyethylene glycol-2000

The following diagram illustrates the potential hydrolytic degradation pathway of this compound.

Caption: Potential hydrolytic degradation pathway of this compound.

Experimental Protocols

Stability Testing

A robust stability testing protocol is essential to determine the shelf-life of this compound and LNP formulations. A typical workflow for a forced degradation study is outlined below.

Caption: General workflow for a forced degradation study.

Protocol for Forced Degradation Study:

-

Sample Preparation: Prepare solutions of this compound in a suitable solvent (e.g., methanol or a buffered aqueous solution) at a known concentration.

-

Application of Stress Conditions:

-

Acidic: Add a strong acid (e.g., HCl to a final concentration of 0.1 M) and incubate at a controlled temperature (e.g., 40°C).

-

Basic: Add a strong base (e.g., NaOH to a final concentration of 0.1 M) and incubate at room temperature.

-

Oxidative: Add hydrogen peroxide (e.g., to a final concentration of 3%) and incubate at room temperature.

-

Thermal: Incubate the sample solution at an elevated temperature (e.g., 60°C).

-

Photolytic: Expose the sample solution to UV and/or visible light.

-

-

Time Points: Withdraw aliquots of the stressed samples at various time points (e.g., 0, 2, 4, 8, 24 hours).

-

Sample Quenching: Neutralize the acidic and basic samples to stop the degradation reaction.

-

Analysis: Analyze the samples using a stability-indicating analytical method, such as HPLC with Charged Aerosol Detection (CAD) or Mass Spectrometry (MS).

-

Data Analysis: Quantify the remaining amount of intact this compound and identify and quantify the degradation products.

Analytical Methodologies

The analysis of this compound and its degradation products requires sensitive and specific analytical methods. Due to the lack of a strong UV chromophore, traditional HPLC-UV methods are not suitable.

High-Performance Liquid Chromatography with Charged Aerosol Detection (HPLC-CAD):

-

Principle: CAD is a universal detector that can be used to quantify non-volatile and semi-volatile compounds, making it ideal for PEGylated lipids.

-

Column: A reverse-phase column, such as a C8 or C18, is typically used for separation.

-

Mobile Phase: A gradient of an organic solvent (e.g., methanol or acetonitrile) and water, often with a small amount of an additive like formic acid, is used for elution.

Liquid Chromatography-Mass Spectrometry (LC-MS):

-

Principle: LC-MS provides high sensitivity and specificity, allowing for the accurate quantification of the parent molecule and the identification of its degradation products based on their mass-to-charge ratio.

-

Ionization Source: Electrospray ionization (ESI) is commonly used for the analysis of PEGylated lipids.

-

Mass Analyzer: A high-resolution mass analyzer, such as a time-of-flight (TOF) or Orbitrap, is beneficial for accurate mass measurements and structural elucidation of unknown degradation products.

A summary of analytical methods is provided in Table 3.

| Analytical Method | Principle | Application |

| HPLC-CAD | Separation by HPLC followed by universal detection based on aerosol charging. | Quantification of this compound in bulk material and formulations. |

| LC-MS | Separation by HPLC followed by mass-based detection, providing high sensitivity and structural information. | Quantification and identification of this compound and its degradation products. |

| NMR Spectroscopy | Provides detailed structural information about the molecule and its degradation products. | Structural confirmation of the parent molecule and elucidation of degradation product structures. |

Conclusion

This compound is a critical excipient in the development of LNP-based drug delivery systems. A thorough understanding of its chemical properties and stability is essential for the successful formulation of safe and effective therapeutics. The primary stability concern for this compound is its susceptibility to hydrolysis, which is influenced by pH and temperature. Proper storage and handling conditions are crucial to minimize degradation. The use of appropriate analytical methods, such as HPLC-CAD and LC-MS, is necessary for the accurate quantification and stability assessment of this important molecule. This guide provides a foundational understanding for researchers and drug development professionals working with this compound, enabling more informed decisions in the development of next-generation nanomedicines.

References

Synthesis and Purification of PEG(2000)-C-DMG: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis and purification of 1,2-dimyristoyl-rac-glycero-3-methoxypolyethylene glycol-2000, commonly known as PEG(2000)-C-DMG. This PEGylated lipid is a critical component in the formulation of lipid nanoparticles (LNPs) for the delivery of therapeutics, most notably mRNA vaccines. This document outlines the prevalent synthetic methodologies, detailed purification protocols, and analytical techniques for the characterization of this essential excipient. All quantitative data is presented in structured tables, and key experimental workflows are visualized using diagrams in the DOT language.

Introduction

This compound is a synthetic lipid comprised of a dimyristoyl glycerol (DMG) anchor linked to a polyethylene glycol (PEG) chain with an average molecular weight of 2000 Daltons. The PEGylation of the lipid imparts a "stealth" characteristic to lipid nanoparticles, reducing opsonization and clearance by the mononuclear phagocyte system, thereby prolonging circulation time and enhancing the bioavailability of the encapsulated therapeutic agent. Given its integral role in advanced drug delivery systems, the synthesis of high-purity this compound is of paramount importance. This guide details the chemical synthesis, purification, and characterization of this critical raw material.

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is presented in Table 1.

| Property | Value | Reference |

| Synonyms | 1,2-Dimyristoyl-rac-glycero-3-methoxypolyethylene glycol-2000, DMG-PEG 2000, mPEG-DMG | |

| Average Molecular Weight | ~2509.2 g/mol | |

| Molecular Formula | (C₂H₄O)nC₃₂H₆₂O₅ | |

| Appearance | White to off-white solid | |

| Purity (Commercial Batches) | > 98.5% | |

| Solubility | Soluble in organic solvents such as ethanol and dimethylformamide (DMF) |

Synthesis of this compound

The primary synthetic route for this compound involves the esterification of 1,2-dimyristoyl-rac-glycerol (DMG) with an activated methoxy-polyethylene glycol (mPEG) derivative. This process requires the activation of the terminal hydroxyl group of the mPEG-2000 to facilitate the reaction with the hydroxyl group of the DMG.

General Synthesis Pathway

The synthesis can be conceptually broken down into two main stages: activation of mPEG-2000 and the subsequent coupling reaction with DMG.

Experimental Protocol: Esterification Method

This protocol describes a representative procedure for the synthesis of this compound via the esterification of DMG with carboxylic acid-activated mPEG-2000 (mPEG-2000-COOH).

Materials:

-

mPEG(2000)-COOH

-

1,2-Dimyristoyl-rac-glycerol (DMG)

-

Dicyclohexylcarbodiimide (DCC) or a similar carbodiimide coupling agent

-

4-Dimethylaminopyridine (DMAP) or a similar acylation catalyst

-

Anhydrous Dichloromethane (DCM) or a similar aprotic solvent

-

Anhydrous Pyridine

Procedure:

-

Reaction Setup: In a round-bottom flask dried under vacuum, dissolve mPEG(2000)-COOH and a molar excess of DMG (e.g., 1.2 equivalents) in anhydrous DCM.

-

Catalyst Addition: Add a catalytic amount of DMAP (e.g., 0.1 equivalents) to the reaction mixture.

-

Coupling Agent Addition: Slowly add a solution of DCC (e.g., 1.1 equivalents) in anhydrous DCM to the reaction mixture at 0°C with constant stirring under an inert atmosphere (e.g., argon or nitrogen).

-

Reaction Progression: Allow the reaction to warm to room temperature and stir for 24-48 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

-

Work-up: Upon completion, filter the reaction mixture to remove the dicyclohexylurea (DCU) byproduct. Wash the filtrate with a dilute acid solution (e.g., 0.1 M HCl) followed by a saturated sodium bicarbonate solution and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude this compound.

Purification of this compound

The purification of this compound is a critical step to remove unreacted starting materials, coupling agents, and byproducts. A multi-step purification strategy is often employed to achieve the high purity required for pharmaceutical applications.

Purification Workflow

A typical purification workflow involves initial precipitation followed by chromatographic techniques.

Experimental Protocol: Purification

4.2.1. Precipitation:

-

Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane).

-

Slowly add the solution to a large volume of a cold non-solvent (e.g., diethyl ether or hexane) with vigorous stirring.

-

The PEGylated lipid will precipitate out of the solution.

-

Collect the precipitate by filtration and wash with the cold non-solvent.

-

Dry the precipitate under vacuum.

4.2.2. Column Chromatography:

Further purification is typically achieved using column chromatography. The choice of the stationary and mobile phases is critical for effective separation.

-

Size-Exclusion Chromatography (SEC): This technique separates molecules based on their size. It is effective in removing smaller impurities like unreacted DMG and coupling agent byproducts.

-

Stationary Phase: A gel with a suitable pore size for the separation of molecules in the range of 1000-5000 Da.

-

Mobile Phase: A solvent in which the product is soluble, such as tetrahydrofuran (THF) or chloroform.

-

-

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): This method separates molecules based on their hydrophobicity. It is highly effective in separating the desired PEG-lipid from unreacted mPEG derivatives and other impurities with different polarities.

-

Stationary Phase: C18 or C8 silica gel.

-

Mobile Phase: A gradient of water and a polar organic solvent like acetonitrile or methanol, often with an additive such as trifluoroacetic acid (TFA).

-

Characterization and Quality Control

The identity, purity, and integrity of the synthesized this compound must be confirmed using various analytical techniques.

| Analytical Technique | Purpose | Typical Results |

| Nuclear Magnetic Resonance (¹H-NMR) Spectroscopy | Structural confirmation and determination of the degree of PEGylation. | Characteristic peaks for the protons of the dimyristoyl glycerol backbone and the repeating ethylene glycol units of the PEG chain. |

| Mass Spectrometry (e.g., MALDI-TOF) | Determination of the molecular weight distribution of the PEGylated lipid. | A distribution of peaks corresponding to the different chain lengths of the PEG, centered around the average molecular weight. |

| High-Performance Liquid Chromatography (HPLC) with Charged Aerosol Detector (CAD) or Evaporative Light Scattering Detector (ELSD) | Purity assessment and quantification of impurities. | A major peak corresponding to this compound, with purity levels typically exceeding 98.5% in commercial-grade material. |

| Fourier-Transform Infrared (FTIR) Spectroscopy | Confirmation of functional groups. | Presence of characteristic ester carbonyl stretching vibrations. |

Conclusion

The synthesis and purification of this compound are critical processes in the manufacturing of advanced drug delivery systems, particularly for mRNA-based therapeutics. The esterification of 1,2-dimyristoyl-rac-glycerol with an activated mPEG-2000 derivative is a common and effective synthetic strategy. Rigorous purification, primarily through precipitation and chromatographic techniques, is essential to achieve the high purity required for pharmaceutical applications. Comprehensive analytical characterization using techniques such as NMR, mass spectrometry, and HPLC is necessary to ensure the quality and consistency of the final product. This guide provides a foundational understanding of the core methodologies involved in the production of this vital lipid excipient.

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide on the Role of PEG(2000)-C-DMG in Lipid Nanoparticle Formulation

Introduction: The Pivotal Role of this compound in Modern Drug Delivery

Lipid nanoparticles (LNPs) have emerged as a leading platform for the delivery of nucleic acid therapeutics, most notably demonstrated by the rapid development and success of mRNA-based COVID-19 vaccines.[1][2] The efficacy and safety of these delivery vehicles are critically dependent on their composition, which typically includes an ionizable lipid, a helper phospholipid, cholesterol, and a PEGylated lipid.[3] Among these components, the PEGylated lipid, specifically 1,2-dimyristoyl-rac-glycero-3-methoxypolyethylene glycol-2000 (this compound), plays a multifaceted and indispensable role.[4]

This compound is a PEGylated derivative of 1,2-dimyristoyl-sn-glycerol (1,2-DMG).[5][6] While constituting a small molar percentage of the total lipid composition (typically 1-5%), it exerts significant influence over the physicochemical properties, stability, and in vivo performance of LNPs.[1][7] This guide provides a comprehensive technical overview of the structure, function, and mechanism of this compound in LNP formulations, supported by quantitative data, detailed experimental protocols, and explanatory diagrams.

Core Functions and the "PEG Dilemma"

The incorporation of this compound into LNP formulations serves several critical functions:

-

Steric Stabilization and Size Control: The polyethylene glycol (PEG) chain forms a hydrophilic, protective layer on the surface of the LNP.[4] This "stealth" coating provides a steric barrier that prevents the nanoparticles from aggregating and fusing, ensuring colloidal stability during formulation, storage, and circulation.[1] The molar ratio of the PEG-lipid is a key determinant of the final particle size; higher ratios generally lead to the formation of smaller nanoparticles by preventing particle growth during the self-assembly process.[8][9]

-

Prolonged Circulation Time: The hydrophilic PEG corona reduces the adsorption of serum proteins (opsonization), which helps the LNPs evade recognition and clearance by the mononuclear phagocyte system (MPS), particularly macrophages in the liver.[4][10] This "stealth" characteristic significantly prolongs the systemic circulation time, increasing the probability of the LNP reaching its target tissue.[1][7]

Despite these benefits, the PEG shield presents a significant challenge known as the "PEG dilemma." The very same steric hindrance that provides stability and longevity also impairs the LNP's ability to interact with and be internalized by target cells.[8][11] Furthermore, the dense hydration layer can inhibit the endosomal escape of the nucleic acid payload, a critical step for therapeutic efficacy.[10][12] Therefore, a delicate balance must be achieved: the PEG shield must be present long enough to ensure stability and delivery to the target site but must be shed to allow for cellular uptake and payload release.[11]

Mechanism of Action: The Critical Nature of PEG Shedding

The unique structure of this compound is key to resolving the "PEG dilemma." Its design allows for the transient nature of the PEG shield through a process known as "PEG shedding."

The "C-DMG" portion of the molecule refers to its 1,2-dimyristoyl-sn-glycerol anchor, which consists of two 14-carbon (C14) acyl chains. The length of these lipid anchors is inversely proportional to the rate of PEG shedding; shorter lipid tails have weaker hydrophobic interactions with the LNP core, facilitating faster dissociation from the nanoparticle surface when in a biological environment like the bloodstream.[13][14]

This rapid shedding is a crucial design feature.[4] Once the LNP reaches the target tissue, the PEG shield is shed, exposing the other lipid components. This unmasking allows for the adsorption of endogenous proteins, such as Apolipoprotein E (ApoE), onto the LNP surface.[15] ApoE is then recognized by receptors on target cells, particularly hepatocytes in the liver, mediating cellular uptake via endocytosis.[16][15] The rate of shedding is therefore a critical parameter that dictates the balance between circulation half-life and cellular uptake efficiency.[11]

Quantitative Data Summary

The molar percentage of this compound in an LNP formulation is a critical parameter that must be optimized for each specific application. Below is a summary of how its concentration impacts key LNP attributes.

Table 1: Effect of this compound Molar Content on LNP Physicochemical Properties

| Molar Content (%) | Particle Size (nm) | Polydispersity Index (PDI) | Zeta Potential (mV) | mRNA Encapsulation Efficiency (%) |

| 0.5 - 1.5 | ~50 - 200 nm[9] | Low (<0.2)[2] | Decreases with higher PEG content[12] | >80%[12] |

| 3.0 | Smaller particles[8] | Generally remains low | More neutral[12] | Can decrease significantly[17] |

| 5.0 - 10.0 | >200 nm (can increase at very high %)[18] | Can increase slightly[19] | Approaches neutrality | Lowest efficiency[12] |

Note: Absolute values are highly dependent on the other lipid components, the formulation process, and the cargo.

Table 2: Effect of this compound Molar Content on Biological Performance

| Molar Content (%) | In Vitro Transfection | In Vivo Transgene Expression | Circulation Half-Life | Organ Distribution |

| 1.5 | Optimal[12][18] | Lower than 5% | Shorter | Primarily liver[17] |

| 5.0 | Lower than 1.5%[12] | Optimal[12][18] | Longer | Increased stability allows for broader distribution before liver accumulation[12] |

| 10.0 | Lowest[12] | Lowest | Longest | Reduced cellular entry overall[12] |

Note: A bell-shaped relationship is often observed, where optimal performance in vitro does not always correlate with optimal performance in vivo due to the trade-off between cellular uptake and systemic circulation stability.[12]

Experimental Protocols

Protocol 1: LNP Formulation via Microfluidic Mixing

This protocol describes the standard method for producing LNPs with reproducible size and encapsulation efficiency.

Materials:

-

Ionizable lipid (e.g., DLin-MC3-DMA), DSPC, Cholesterol, and this compound.

-

Nucleic acid cargo (e.g., mRNA, siRNA) in an appropriate buffer (e.g., 25-50 mM acetate buffer, pH 4.0).

-

Ethanol (200 proof, molecular biology grade).

-

Microfluidic mixing device (e.g., from Precision NanoSystems).

-

Dialysis cassettes (e.g., 10 kDa MWCO).

-

Phosphate-buffered saline (PBS), pH 7.4.

Procedure:

-

Lipid Preparation: Dissolve the ionizable lipid, DSPC, cholesterol, and this compound in ethanol at a desired molar ratio (e.g., 50:10:38.5:1.5).[16] The total lipid concentration should be optimized for the specific microfluidic system.

-

Aqueous Phase Preparation: Dilute the nucleic acid cargo in the acetate buffer to the target concentration.

-

Microfluidic Mixing: Set up the microfluidic mixer according to the manufacturer's instructions. A typical flow rate ratio is 3:1 (aqueous:ethanolic phase).[16]

-

Self-Assembly: Pump the lipid-ethanol solution through one inlet and the nucleic acid-buffer solution through the other. The rapid mixing of the two streams induces a change in solvent polarity, triggering the self-assembly of the lipids around the nucleic acid core to form LNPs.

-

Dialysis: Collect the resulting LNP solution and dialyze it against PBS (pH 7.4) overnight at 4°C to remove the ethanol and raise the pH. This step neutralizes the surface charge of the ionizable lipid, which is crucial for stability.

-

Sterilization and Storage: Filter the final LNP suspension through a 0.22 µm sterile filter and store at 4°C.

Protocol 2: Physicochemical Characterization of LNPs

1. Size and Polydispersity Index (PDI) Measurement:

-

Technique: Dynamic Light Scattering (DLS).

-

Procedure: Dilute the LNP suspension in PBS (pH 7.4) to an appropriate concentration. Analyze using a DLS instrument (e.g., Malvern Zetasizer). The instrument measures the fluctuations in scattered light intensity due to the Brownian motion of the particles to calculate the hydrodynamic diameter and PDI (a measure of the width of the size distribution).

2. Zeta Potential Measurement:

-

Technique: Laser Doppler Electrophoresis.

-

Procedure: Dilute the LNP suspension in an appropriate low-ionic-strength buffer. The instrument applies an electric field and measures the velocity of the particles, from which the zeta potential (an indicator of surface charge and colloidal stability) is calculated.

3. mRNA Encapsulation Efficiency (EE%) Quantification:

-

Technique: Ribogreen Assay.

-

Procedure:

-

Measure the total amount of mRNA by lysing a sample of the LNP formulation with a detergent (e.g., 0.5% Triton X-100) to release all encapsulated mRNA.

-

Measure the amount of free (unencapsulated) mRNA in an intact sample of the LNP formulation. This can be done by direct measurement or after separating the LNPs from the solution via centrifugation.

-

Quantify the mRNA in both samples using a fluorescent dye like RiboGreen, which selectively binds to RNA and fluoresces.

-

Calculate EE% using the formula: EE% = [(Total mRNA - Free mRNA) / Total mRNA] * 100

-

Conclusion and Future Outlook

This compound is a master regulator of LNP properties. Its primary roles are to provide steric stability, control particle size, and prolong circulation half-life. The genius of its design lies in its C14 lipid anchor, which facilitates a "sheddable" PEG shield, resolving the inherent conflict between the need for stability in circulation and the requirement for cellular interaction at the target site. The molar concentration of this compound must be carefully optimized, as it creates a delicate balance between in vitro and in vivo performance.

Future research continues to explore modifications to the PEG-lipid structure, including different anchor lengths, cleavable linkers, and alternative hydrophilic polymers, to further refine control over LNP biodistribution and target-specific delivery.[3][20] Understanding the intricate role of this compound is fundamental for any researcher aiming to design and develop the next generation of nucleic acid therapies.

References

- 1. helixbiotech.com [helixbiotech.com]

- 2. Lipid nanoparticles with PEG-variant surface modifications mediate genome editing in the mouse retina - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Degradable PEG-lipids for lipid nanoparticle mRNA formulation - American Chemical Society [acs.digitellinc.com]

- 4. The Application Of DMG-PEG 2000 In MRNA Vaccine And Nucleic Acid Drug Delivery [sinopeg.com]

- 5. PegGylated lipids | DC Chemicals [dcchemicals.com]

- 6. caymanchem.com [caymanchem.com]

- 7. The Role of Four Lipid Components Of LNPs | Biopharma PEG [biochempeg.com]

- 8. researchgate.net [researchgate.net]

- 9. Predictive high-throughput screening of PEGylated lipids in oligonucleotide-loaded lipid nanoparticles for neuronal gene silencing - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. pubs.acs.org [pubs.acs.org]

- 12. mdpi.com [mdpi.com]

- 13. researchgate.net [researchgate.net]

- 14. PEG shedding-rate-dependent blood clearance of PEGylated lipid nanoparticles in mice: Faster PEG shedding attenuates anti-PEG IgM production - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Effect of PEG Anchor and Serum on Lipid Nanoparticles: Development of a Nanoparticles Tracking Method - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Analysis of PEG-lipid anchor length on lipid nanoparticle pharmacokinetics and activity in a mouse model of traumatic brain injury - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Role of PEGylated lipid in lipid nanoparticle formulation for in vitro and in vivo delivery of mRNA vaccines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Formulation-Driven Optimization of PEG-Lipid Content in Lipid Nanoparticles for Enhanced mRNA Delivery In Vitro and In Vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 19. PEGylated lipid screening, composition optimization, and structure–activity relationship determination for lipid nanoparticle-mediated mRNA delivery - Nanoscale (RSC Publishing) DOI:10.1039/D5NR00433K [pubs.rsc.org]

- 20. cheng.lab.westlake.edu.cn [cheng.lab.westlake.edu.cn]

The Pivotal Role of PEG(2000)-C-DMG in mRNA Vaccine Lipid Nanoparticle Delivery: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The unprecedented success of mRNA vaccines has cast a spotlight on the critical role of their delivery systems, primarily Lipid Nanoparticles (LNPs). A key, albeit minor, component of these LNPs is the PEGylated lipid, which is indispensable for the stability, circulation longevity, and ultimate efficacy of the vaccine. This technical guide provides an in-depth examination of 1,2-dimyristoyl-rac-glycero-3-methoxypolyethylene glycol-2000, commonly known as PEG(2000)-C-DMG or DMG-PEG 2000. We will explore its structural characteristics, multifaceted functions within the LNP, and the critical balance required for optimal performance. This document synthesizes quantitative data on its impact on LNP physicochemical properties and biological activity, details key experimental protocols for formulation and evaluation, and visualizes the underlying mechanisms and workflows.

Introduction: The "PEG Dilemma" in LNP Technology

Lipid nanoparticles are typically composed of four main lipid components: an ionizable lipid, a helper phospholipid, cholesterol, and a PEGylated lipid. While present in the smallest molar ratio (typically 1.5-2%), the PEGylated lipid, such as this compound, plays a crucial and multifaceted role.[1] Its primary function is to form a hydrophilic, protective layer on the surface of the LNP.[1] This "stealth" coating provides steric hindrance that prevents the nanoparticles from aggregating during formulation and storage.[2] In vivo, this steric barrier reduces opsonization (the process of being marked for destruction by the immune system), thereby preventing rapid clearance by the mononuclear phagocyte system and extending the LNP's circulation half-life.[3][4]

However, this protective shield also presents a challenge known as the "PEG dilemma".[3] The very same steric hindrance that protects the LNP can also impede its interaction with target cell membranes, thereby reducing cellular uptake and subsequent endosomal escape, which are critical steps for the mRNA to reach the cytoplasm and be translated into the target antigen.[2][5] The resolution to this dilemma lies in the carefully engineered, transient nature of the PEG shield, a key feature of this compound.

Structure and Function of this compound

This compound is an amphiphilic molecule composed of a hydrophilic methoxy-terminated polyethylene glycol (PEG) chain with a molecular weight of approximately 2000 Daltons, and a hydrophobic lipid anchor, 1,2-dimyristoyl-sn-glycerol (DMG).[6] The DMG anchor consists of two 14-carbon saturated fatty acid chains (myristoyl groups).[7]

The Importance of the C14 Lipid Anchor and "PEG Shedding"

The choice of a 14-carbon (C14) lipid anchor for DMG is critical.[7] Compared to longer-chain anchors like the 18-carbon distearoyl (C18) anchor found in DSPE-PEG, the C14 anchor of DMG-PEG has a weaker insertion into the lipid bilayer of the nanoparticle.[2][7] This weaker anchoring facilitates the dissociation, or "shedding," of the PEG-lipid from the LNP surface after administration.[8]

This shedding process is crucial for resolving the PEG dilemma. As the LNP circulates, the this compound molecules gradually desorb from its surface.[9] This process is accelerated by interactions with serum proteins.[9][10] The loss of the PEG shield exposes the underlying lipids, allowing for the adsorption of key proteins, such as Apolipoprotein E (ApoE), which can then interact with receptors on target cells (primarily hepatocytes in the liver), facilitating endocytosis.[8] Studies have shown that the in vivo desorption rate for a C14 PEG-lipid is greater than 45% per hour, compared to a negligible 0.2% per hour for a C18 PEG-lipid.[11][12] This rapid shedding is essential for high transfection efficiency.

Quantitative Impact on LNP Properties

The molar percentage of this compound in the lipid formulation is a critical quality attribute that must be precisely optimized. It significantly influences the physicochemical properties of the LNP and its biological performance.

Effect on Physicochemical Characteristics

Studies have shown that varying the molar percentage of this compound can have a modest effect on particle size and polydispersity index (PDI), but a more pronounced effect on mRNA encapsulation efficiency (EE) and surface charge (zeta potential). Generally, an increase in PEG-lipid content can lead to a decrease in encapsulation efficiency, possibly due to charge shielding effects that interfere with the electrostatic interaction between the cationic ionizable lipid and the anionic mRNA.[13]

| Molar % of DMG-PEG2000 | Particle Size (nm) | PDI | Encapsulation Efficiency (%) | Zeta Potential (mV) |

| 0.1% | ~185 | < 0.2 | > 95% | ~ -2.0 |

| 0.5% | ~190 | < 0.2 | > 95% | ~ -2.5 |

| 1.5% | ~195 | < 0.2 | > 95% | ~ -4.0 |

| 5.0% | ~210 | < 0.2 | > 95% | ~ -6.0 |

| 10.0% | ~225 | < 0.2 | ~ 85% | ~ -8.0 |

| Table 1: Representative data on the effect of varying DMG-PEG2000 molar percentage on the physicochemical properties of LNPs. Data synthesized from literature.[13] |

Effect on Biological Activity

The concentration of this compound creates a trade-off between systemic stability and cellular uptake. A bell-shaped relationship is often observed between the PEG content and transfection efficiency.[13] An optimal concentration in vitro may differ from the optimal concentration in vivo, where factors like circulation and biodistribution play a larger role. For instance, a 1.5% DMG-PEG2000 concentration has been shown to yield optimal mRNA transfection in vitro, while a 5% concentration resulted in the highest transgene expression in vivo, likely due to improved stability and bioavailability in the bloodstream.[13]

| Molar % of DMG-PEG2000 | In Vitro Transfection Efficiency (Relative to 10% group) | In Vivo Liver Bioluminescence (Relative to 1.5% group) |

| 1.5% | 2.3 - 3.1 fold higher | 1.0x |

| 5.0% | 1.7 - 2.3 fold higher | 3.2x |

| 10.0% | 1.0x (baseline) | ~0.37x |

| Table 2: Representative data on the effect of varying DMG-PEG2000 molar percentage on in vitro and in vivo mRNA delivery efficiency. Data synthesized from literature.[13] |

Furthermore, the lipid anchor length has a profound impact on the circulation half-life of the LNP.

| PEG-Lipid (at 1.5 mol %) | Lipid Anchor | Circulation Half-life (t½) in hours |

| This compound | C14 | ~0.64 - 1.3 |

| PEG(2000)-C16 | C16 | ~2.18 |

| PEG(2000)-C18 (DSPE) | C18 | ~4.03 |

| Table 3: Comparison of circulation half-lives for LNPs formulated with PEG-lipids of different anchor lengths. Data synthesized from literature.[2][11] |

Experimental Protocols

Reproducible formulation and rigorous characterization are paramount in the development of LNP-based therapeutics. The following sections detail standardized protocols for the synthesis and evaluation of LNPs containing this compound.

Protocol for LNP Formulation via Microfluidic Mixing

Microfluidic mixing provides rapid and controlled nanoprecipitation, leading to the formation of homogeneous LNPs with high encapsulation efficiency.[8]

Materials:

-

Lipid Stock Solutions (in 100% Ethanol):

-

Ionizable Lipid (e.g., SM-102)

-

Helper Phospholipid (e.g., DSPC)

-

Cholesterol

-

This compound

-

-

Aqueous Phase:

-

mRNA in a low pH buffer (e.g., 25-50 mM Citrate or Acetate buffer, pH 4.0)

-

-

Equipment:

-

Microfluidic mixing device (e.g., NanoAssemblr Ignite or similar)

-

Syringe pumps

-

Gas-tight glass syringes

-

-

Post-Processing:

-

Dialysis cassettes (e.g., 10 kDa MWCO) or tangential flow filtration (TFF) system

-

Phosphate-buffered saline (PBS), pH 7.4

-

Procedure:

-

Prepare Lipid Mixture: Combine the lipid stock solutions in ethanol to achieve the desired molar ratio (e.g., 50:10:38.5:1.5 of ionizable lipid:DSPC:cholesterol:this compound).[4] Vortex thoroughly.

-

Prepare mRNA Solution: Dilute the stock mRNA to the target concentration in the low pH buffer.

-

Setup Microfluidic System: Load the lipid-ethanol mixture into one syringe and the mRNA-aqueous solution into another.

-

Mixing: Pump the two solutions through the microfluidic device at a defined total flow rate (e.g., 12 mL/min) and flow rate ratio (e.g., 3:1 aqueous:organic).[14] The rapid mixing of the ethanol stream with the aqueous stream lowers the polarity, causing the lipids to precipitate and self-assemble around the mRNA, forming the LNP core.

-

Purification and Buffer Exchange: The resulting LNP solution is immediately dialyzed against PBS (pH 7.4) for at least 4-6 hours or processed using TFF to remove ethanol and raise the pH.[14] This pH increase neutralizes the surface charge of the ionizable lipids, stabilizing the final particle.

-

Sterilization and Storage: Sterile filter the final LNP formulation through a 0.22 µm filter and store at 4°C.[15]

Protocol for Measuring mRNA Encapsulation Efficiency

The Quant-iT RiboGreen assay is a sensitive fluorescence-based method used to determine the amount of mRNA encapsulated within the LNPs versus the free, unencapsulated mRNA.

Principle: The RiboGreen dye fluoresces brightly upon binding to nucleic acids. By measuring the fluorescence of an LNP sample with and without a lysing agent (e.g., Triton X-100), one can determine the amount of accessible (free) and total mRNA, respectively.

Materials:

-

Quant-iT RiboGreen RNA Assay Kit (or similar intercalating dye)

-

TE buffer (10 mM Tris, 1 mM EDTA, pH 7.5)

-

2% Triton X-100 solution

-

Black, 96-well fluorescence-capable microplate

-

Fluorescence microplate reader (Excitation: ~480 nm, Emission: ~520 nm)

Procedure:

-

Prepare RNA Standard Curve: Create a standard curve by making serial dilutions of a known concentration of the same mRNA used in the formulation in TE buffer.

-

Sample Preparation: In the 96-well plate, prepare two sets of wells for each LNP sample.

-

Incubation: Incubate the plate at 37°C for 10 minutes to ensure complete lysis in the Triton X-100 wells.[3]

-

Add RiboGreen Reagent: Prepare the RiboGreen working solution by diluting the stock reagent (e.g., 200-fold) in TE buffer. Add this solution to all standard and sample wells.

-

Read Fluorescence: Immediately measure the fluorescence intensity using the microplate reader.

-

Calculation:

-

Use the standard curve to determine the concentration of mRNA in both the "Total mRNA" and "Free mRNA" samples.

-

Calculate the Encapsulation Efficiency (EE) using the following formula:

-

EE (%) = [ (Total mRNA - Free mRNA) / Total mRNA ] * 100 [3]

-

-

Protocol for In Vivo Evaluation of mRNA-LNP Efficacy

This protocol outlines a general procedure for assessing the protein expression from an mRNA-LNP formulation in a murine model.

Materials:

-

LNP formulation encapsulating a reporter mRNA (e.g., Firefly Luciferase or Erythropoietin)

-

For Luciferase: D-Luciferin substrate, In Vivo Imaging System (IVIS)

-

For Secreted Proteins (e.g., EPO): Blood collection supplies (e.g., micro-hematocrit tubes), ELISA kit for the specific protein.

Procedure:

-

Administration: Administer the mRNA-LNP formulation to the mice via the desired route (e.g., intravenous tail vein injection). A typical dose might be 0.5 mg/kg based on mRNA weight.[4]

-

Time Point Selection: Determine the optimal time point for analysis. For many formulations, peak protein expression occurs approximately 6 hours post-administration.[4][15]

-

Analysis (Luciferase Model):

-

At the 6-hour time point, administer D-Luciferin substrate via intraperitoneal injection.[15]

-

After a short waiting period (e.g., 10 minutes) for substrate distribution, anesthetize the mice.[15]

-

Image the mice using an IVIS to quantify the bioluminescence signal. The intensity of the light is proportional to the amount of luciferase protein expressed.

-

Following whole-body imaging, organs can be harvested for ex vivo imaging to determine the precise biodistribution of expression.

-

-

Analysis (Secreted Protein Model):

-

At the 6-hour time point, collect blood samples from the mice.

-

Process the blood to separate the serum or plasma.

-

Use a specific ELISA kit to quantify the concentration of the secreted protein (e.g., human EPO) in the serum.[4]

-

-

Data Interpretation: Compare the protein expression levels between different LNP formulations or control groups to determine the relative efficacy.

Conclusion

This compound is a masterfully designed excipient that embodies the delicate balancing act required for successful systemic mRNA delivery. Its C14 lipid anchor provides sufficient stability for formulation and circulation while permitting the crucial "shedding" of the PEG shield at the target site. This transient steric protection is the key to overcoming the PEG dilemma, enabling both extended circulation and efficient cellular uptake. A thorough understanding of its structure-function relationship, coupled with precise control over its concentration in the LNP formulation, is fundamental for the development of safe and effective mRNA vaccines and therapeutics. The protocols and data presented herein provide a foundational guide for researchers aiming to harness the full potential of this critical LNP component.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. Analysis of PEG-lipid anchor length on lipid nanoparticle pharmacokinetics and activity in a mouse model of traumatic brain injury - PMC [pmc.ncbi.nlm.nih.gov]

- 3. static.igem.wiki [static.igem.wiki]

- 4. Development of Lipid Nanoparticle Formulation for the Repeated Administration of mRNA Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 5. youtube.com [youtube.com]

- 6. Lipid nanoparticles with PEG-variant surface modifications mediate genome editing in the mouse retina - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. mRNA lipid nanoparticle formulation, characterization and evaluation | Springer Nature Experiments [experiments.springernature.com]

- 11. Analysis of PEG-lipid anchor length on lipid nanoparticle pharmacokinetics and activity in a mouse model of traumatic brain injury - Biomaterials Science (RSC Publishing) DOI:10.1039/D2BM01846B [pubs.rsc.org]

- 12. Formulation-Driven Optimization of PEG-Lipid Content in Lipid Nanoparticles for Enhanced mRNA Delivery In Vitro and In Vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 13. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 14. Video: Testing the In Vitro and In Vivo Efficiency of mRNA-Lipid Nanoparticles Formulated by Microfluidic Mixing [jove.com]

- 15. biorxiv.org [biorxiv.org]

A Comprehensive Technical Guide to the Physical Properties of 1,2-Dimyristoyl-rac-glycero-3-methoxypolyethylene Glycol (DMG-PEG)

For Researchers, Scientists, and Drug Development Professionals

Abstract

1,2-Dimyristoyl-rac-glycero-3-methoxypolyethylene glycol (DMG-PEG) is a crucial lipid excipient in the development of advanced drug delivery systems, most notably in lipid nanoparticles (LNPs) for nucleic acid therapies such as mRNA vaccines.[1][2] Its amphiphilic nature, arising from the dimyristoyl glycerol hydrophobic anchor and the hydrophilic polyethylene glycol (PEG) chain, imparts unique physical properties that are critical to the stability, circulation time, and efficacy of nanoparticle formulations. This technical guide provides an in-depth overview of the core physical properties of DMG-PEG, detailed experimental protocols for their characterization, and logical workflows for its application in research and development.

Core Physical and Chemical Properties

1,2-Dimyristoyl-rac-glycero-3-methoxypolyethylene glycol is a synthetic lipid formed by the PEGylation of myristoyl diglyceride.[3] The dimyristoyl glycerol (DMG) portion serves as the lipid anchor, while the methoxy-terminated PEG chain provides a hydrophilic shield. The properties of DMG-PEG can vary depending on the length of the PEG chain, with DMG-PEG 2000 being a commonly used variant in LNP formulations for mRNA vaccines.[1][3][4]

General Properties

| Property | Value | Source(s) |

| Synonyms | DMG-PEG 2000, 1,2-Dimyristoyl-sn-glycerol-(methoxy(polyethylene glycol)-2000), PEG-DMG 2000 | [5] |

| Appearance | White to off-white solid powder or viscous liquid (depending on PEG molecular weight) | [4] |

| Purity | Commercially available with purity ≥90% or >99% (TLC) | [6][7][8] |

| Storage | -20°C, protected from light and moisture | [4][6] |

| Stability | Stable for at least 4 years when stored correctly. Avoid repeated freeze-thaw cycles. | [4][6] |

Physicochemical Data

The physicochemical properties of DMG-PEG are fundamental to its function in drug delivery systems. The molecular weight is a key determinant of the PEG chain length, which in turn influences the steric barrier it provides. The critical micelle concentration (CMC) is the concentration at which the molecules self-assemble into micelles, a crucial aspect for the formation of lipid nanoparticles. The phase transition temperature indicates the temperature at which the lipid transitions from a gel to a liquid crystalline phase, affecting the fluidity and stability of the lipid bilayer.

| Property | Value (for DMG-PEG 2000) | Source(s) |

| Molecular Weight | Approximately 2509.2 g/mol | [4][7] |

| Molecular Formula | (C₂H₄O)nC₃₂H₆₂O₅ | [6][8] |

| Solubility | Soluble in organic solvents such as chloroform, methanol, ethanol, dimethylformamide (DMF), and Dimethyl sulfoxide (DMSO). Can also be dissolved in hot water. | [1][4][6] |

| Critical Micelle Concentration (CMC) | Approximately 0.02 mM (in 25% v/v ethanol/buffer solutions) | [9] |

| Phase Transition Temperature (Tm) | > 50°C | [4] |

| Topological Polar Surface Area | 71.1 Ų (for the DMG moiety) | [5] |

Experimental Protocols

Accurate characterization of the physical properties of DMG-PEG is essential for its effective application. The following sections detail the methodologies for determining key parameters.

Determination of Critical Micelle Concentration (CMC) using Pyrene Fluorescence Spectroscopy

This method relies on the sensitivity of the fluorescence spectrum of pyrene to the polarity of its microenvironment. In aqueous solutions, pyrene exhibits a characteristic fluorescence emission spectrum. When micelles form, pyrene partitions into the hydrophobic core, leading to a change in the ratio of the intensities of specific emission peaks.

Materials:

-

1,2-Dimyristoyl-rac-glycero-3-methoxypolyethylene glycol

-

Pyrene

-

Ethanol or another suitable organic solvent

-

Aqueous buffer (e.g., phosphate-buffered saline, PBS)

-

Fluorescence spectrophotometer

Procedure:

-

Prepare a stock solution of pyrene in a suitable organic solvent (e.g., ethanol) at a concentration that will be negligible compared to the final volume.

-

Prepare a series of aqueous solutions with varying concentrations of DMG-PEG.

-

Add a small aliquot of the pyrene stock solution to each DMG-PEG solution. The final concentration of pyrene should be kept constant and low (e.g., 0.2 µM) to avoid excimer formation.

-

Incubate the solutions to allow for equilibration.

-

Measure the fluorescence emission spectra of each solution using a fluorescence spectrophotometer. The excitation wavelength is typically set around 334-336 nm, and the emission is scanned from approximately 350 to 450 nm.

-

Determine the fluorescence intensities of the first (I₁) and third (I₃) vibronic peaks in the pyrene emission spectrum (typically around 372 nm and 383 nm, respectively).

-

Plot the ratio of I₁/I₃ as a function of the logarithm of the DMG-PEG concentration.

-

The CMC is determined from the inflection point of the resulting sigmoidal curve, which represents the concentration at which pyrene begins to partition into the hydrophobic micellar cores.

Caption: Workflow for CMC determination using pyrene fluorescence.

Determination of Phase Transition Temperature (Tm) using Differential Scanning Calorimetry (DSC)

DSC is a thermoanalytical technique that measures the difference in the amount of heat required to increase the temperature of a sample and a reference as a function of temperature. This method can detect the endothermic transition associated with the melting of the lipid acyl chains.

Materials:

-

Hydrated sample of 1,2-dimyristoyl-rac-glycero-3-methoxypolyethylene glycol

-

Differential Scanning Calorimeter (DSC)

-

Hermetically sealed DSC pans

Procedure:

-

Prepare a hydrated sample of DMG-PEG by dissolving it in an aqueous buffer.

-

Accurately weigh a small amount of the hydrated sample into a DSC pan and seal it hermetically.

-

Place the sample pan and a reference pan (containing the same buffer) into the DSC instrument.

-

Equilibrate the system at a temperature below the expected transition temperature.

-

Scan the temperature over a desired range (e.g., 10°C to 80°C) at a controlled heating rate (e.g., 1-5°C/min).

-

Record the differential heat flow as a function of temperature, generating a thermogram.

-

The phase transition temperature (Tm) is identified as the peak temperature of the endothermic transition in the thermogram.

-

Cooling scans can also be performed to assess the reversibility of the transition.

Caption: Workflow for determining phase transition temperature by DSC.

Application in Lipid Nanoparticle (LNP) Formulation

DMG-PEG is a critical component in the formulation of LNPs for the delivery of nucleic acids. It forms a hydrophilic corona on the surface of the nanoparticle, which provides steric stabilization, prevents aggregation, and reduces clearance by the reticuloendothelial system, thereby prolonging circulation time.

General LNP Formulation Workflow

A common method for LNP formulation is through rapid mixing of a lipid-containing organic phase with an aqueous phase containing the nucleic acid cargo, often using a microfluidic device.

Caption: General workflow for lipid nanoparticle formulation.

Conclusion

The physical properties of 1,2-dimyristoyl-rac-glycero-3-methoxypolyethylene glycol are integral to its function as a key excipient in modern drug delivery systems. A thorough understanding and precise characterization of its molecular weight, solubility, critical micelle concentration, and phase transition behavior are paramount for the rational design and optimization of lipid-based nanoparticles. The experimental protocols and workflows detailed in this guide provide a framework for researchers and drug development professionals to effectively utilize and characterize DMG-PEG in their applications.

References

- 1. Formulation-Driven Optimization of PEG-Lipid Content in Lipid Nanoparticles for Enhanced mRNA Delivery In Vitro and In Vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. researchgate.net [researchgate.net]

- 4. Lipid Nanoparticles - Echelon Biosciences [echelon-inc.com]

- 5. benchchem.com [benchchem.com]

- 6. Preparation of mRNA Lipid Nanoparticles [bio-protocol.org]

- 7. Shape and Phase Transitions in a PEGylated Phospholipid System - PMC [pmc.ncbi.nlm.nih.gov]

- 8. agilent.com [agilent.com]

- 9. researchgate.net [researchgate.net]

An In-depth Technical Guide to PEG(2000)-C-DMG: Properties, Formulation, and Applications in Nucleic Acid Delivery

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 1,2-dimyristoyl-rac-glycero-3-methoxypolyethylene glycol-2000, commonly known as PEG(2000)-C-DMG. It is a crucial lipid excipient in the development of lipid nanoparticles (LNPs) for the delivery of nucleic acid-based therapeutics, such as siRNA and mRNA. This document details its physicochemical properties, provides guidance on its use in LNP formulations, and explores its application in modulating key biological pathways.

Physicochemical Properties of this compound

This compound is a PEGylated derivative of 1,2-dimyristoyl-sn-glycerol (DMG). The polyethylene glycol (PEG) chain provides a hydrophilic shield that sterically stabilizes lipid nanoparticles, reduces aggregation, and prolongs circulation time in vivo. The dimyristoyl glycerol anchor ensures its incorporation into the lipid bilayer of the nanoparticle.

Quantitative Data Summary

The following tables summarize the key quantitative data for this compound.

| Identifier | Value | Citation |

| Primary CAS Number | 1019000-64-6 | [1][2] |

| Alternative CAS Number | 1443687-74-8 | |

| Related Compound CAS (DMG-PEG 2000) | 160743-62-4 | [3] |

| Property | Reported Value ( g/mol ) | Citation |

| Approximate Molecular Weight | ~2600 | |

| Average Molecular Weight | 2509.2 | [3][4] |

| Molecular Weight | 2610.29 |

Experimental Protocols: Formulation of Lipid Nanoparticles

The formulation of effective lipid nanoparticles is a critical step in the successful delivery of nucleic acid payloads. The following protocols are based on established methodologies for the incorporation of this compound.

Lipid Stock Solution Preparation

-

Objective: To prepare individual lipid stock solutions for subsequent mixing.

-

Materials:

-

Ionizable lipid (e.g., DLin-MC3-DMA)

-

Cholesterol

-

Helper lipid (e.g., DSPC or DOPE)

-

This compound

-

Anhydrous ethanol

-

-

Procedure:

-

Individually dissolve each lipid in anhydrous ethanol to achieve the desired stock concentrations (e.g., 10 mg/mL to 100 mg/mL).

-

Ensure complete dissolution, using gentle vortexing or sonication if necessary.

-

Store stock solutions at -20°C.

-

Lipid Nanoparticle Formulation via Nanoprecipitation

-

Objective: To formulate LNPs by rapid mixing of a lipid-ethanol solution with an aqueous buffer.

-

Procedure:

-

Prepare the organic phase by mixing the lipid stock solutions in the desired molar ratios. A common molar ratio for siRNA delivery is: Ionizable lipid/Cholesterol/Helper Lipid/PEG(2000)-C-DMG = 50:38.5:10:1.5.[5] For mRNA delivery, a ratio of 40:(50-X):X:10 (where X is the molar percentage of DMG-PEG) has been reported.[6]

-

Under continuous vortexing, add the organic phase dropwise to an acetate buffer (e.g., 200 mM, pH 5.4). This rapid mixing facilitates the self-assembly of the lipids into nanoparticles.

-

The resulting nanoparticle suspension is then typically dialyzed to remove the ethanol and stored at 4°C.

-

Lipid Nanoparticle Formulation via Microfluidic Mixing

-

Objective: To produce LNPs with controlled size and polydispersity using a microfluidic device.

-

Procedure:

-

Prepare the ethanol phase containing the lipid mixture as described in the nanoprecipitation method.

-

Prepare the aqueous phase containing the nucleic acid (siRNA or mRNA) in a suitable buffer (e.g., citrate buffer).

-

Load the ethanol and aqueous phases into separate syringes and place them on a syringe pump connected to a microfluidic mixing cartridge.

-

Set the desired flow rates to control the mixing and nanoparticle formation process.

-

Collect the resulting LNP suspension and dialyze to remove ethanol.

-

Application in Silencing PD-L1 and PD-L2

Lipid nanoparticles incorporating this compound have been effectively used to deliver siRNA targeting the immune checkpoint ligands PD-L1 and PD-L2.[2] Silencing these ligands on antigen-presenting cells or tumor cells can enhance T-cell-mediated anti-tumor immunity.

Signaling Pathway: LNP-mediated Silencing of PD-L1

Caption: LNP-mediated delivery of siRNA to silence PD-L1 expression.

Experimental Workflow: LNP Formulation and In Vitro Transfection

The following diagram outlines a typical experimental workflow for formulating this compound-containing LNPs and assessing their in vitro transfection efficiency.

Caption: Experimental workflow for LNP formulation and in vitro testing.

References

- 1. PEG2000-C-DMG CAS#: 1019000-64-6 [amp.chemicalbook.com]

- 2. PEG2000-C-DMG|LNP |DC Chemicals [dcchemicals.com]

- 3. avantiresearch.com [avantiresearch.com]

- 4. Chemical Properties And Structural Analysis Of DMG-PEG 2000 [sinopeg.com]

- 5. Development of Lipid Nanoparticle Formulation for the Repeated Administration of mRNA Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Formulation-Driven Optimization of PEG-Lipid Content in Lipid Nanoparticles for Enhanced mRNA Delivery In Vitro and In Vivo - PMC [pmc.ncbi.nlm.nih.gov]

Navigating the Solubility of PEG(2000)-C-DMG in Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the solubility of 1,2-dimyristoyl-rac-glycero-3-methoxypolyethylene glycol-2000 (PEG(2000)-C-DMG), a critical component in the formulation of lipid nanoparticles (LNPs) for drug delivery applications. Understanding the solubility of this PEGylated lipid in various organic solvents is paramount for the efficient preparation, purification, and scalability of LNP-based therapeutics, including mRNA vaccines and siRNA therapies.

Quantitative Solubility Data

| Organic Solvent | Reported Solubility | Source(s) |

| Ethanol | ~1 mg/mL | [1] |

| up to 10 mg/mL | [2] | |

| Dimethylformamide (DMF) | ~1 mg/mL | [1] |

| Chloroform | Soluble | [3][4] |

| up to 10 mg/mL | [2] | |

| Methanol | Soluble | [3][4] |

| Dimethyl Sulfoxide (DMSO) | Slightly Soluble | [1] |

| Soluble | [4] |

Note: The term "Soluble" indicates that the source mentions solubility without providing a specific quantitative value. Researchers should perform their own solubility studies to determine precise limits for their specific applications.

Experimental Protocol: Determination of this compound Solubility in an Organic Solvent

The following is a standardized protocol for determining the solubility of this compound in a given organic solvent. This method is based on the principle of visual inspection for dissolution, which is a common and straightforward technique for initial solubility screening.

Objective: To determine the approximate solubility of this compound in a selected organic solvent at a specified temperature.

Materials:

-

This compound (crystalline solid)

-

Selected organic solvent (e.g., ethanol, chloroform, analytical grade)

-

Analytical balance (readable to at least 0.1 mg)

-

Vortex mixer

-

Thermostatically controlled water bath or incubator

-

Clear glass vials with solvent-resistant caps (e.g., 2 mL capacity)

-

Pipettes and tips

Procedure:

-

Preparation of Stock Solution (if necessary for serial dilutions):

-

Accurately weigh a known amount of this compound and dissolve it in a known volume of the organic solvent to create a concentrated stock solution.

-

-

Preparation of Test Samples:

-

Accurately weigh a predetermined amount of this compound (e.g., 1 mg) into a series of glass vials.

-

Alternatively, aliquot a specific volume from the stock solution into the vials.

-

-

Solvent Addition:

-

To each vial containing the weighed this compound, add a precise volume of the organic solvent to achieve a target concentration. It is recommended to start with a concentration below the expected solubility and incrementally increase it in subsequent experiments.

-

-

Dissolution:

-

Cap the vials securely.

-

Vortex each vial vigorously for 2 minutes to facilitate the dissolution of the solid.

-

Place the vials in a thermostatically controlled environment (e.g., a 25°C water bath) for a set equilibration time (e.g., 24 hours). This allows the system to reach equilibrium.

-

-

Visual Inspection:

-

After the equilibration period, carefully remove the vials and visually inspect for any undissolved particles. A clear solution with no visible particulates indicates complete dissolution at that concentration. The presence of a hazy solution or visible solid material indicates that the solubility limit has been exceeded.

-

-

Determination of Approximate Solubility:

-

The highest concentration at which the this compound completely dissolves is considered the approximate solubility in that solvent at the specified temperature.

-

-

Data Recording:

-

Record the solvent used, the temperature of the experiment, and the determined solubility value (e.g., in mg/mL).

-

Note: For more precise solubility determination, techniques such as High-Performance Liquid Chromatography (HPLC) can be employed to quantify the amount of dissolved lipid in a saturated solution.

Experimental Workflow

The following diagram illustrates the logical workflow for determining the solubility of this compound in an organic solvent.

Caption: Workflow for determining this compound solubility.

Concluding Remarks

The solubility of this compound in organic solvents is a fundamental consideration for the successful formulation of lipid nanoparticles. This guide provides the currently available quantitative data and a standardized protocol for its determination. Researchers are encouraged to perform their own detailed solubility studies under their specific experimental conditions to ensure the robustness and reproducibility of their LNP formulations. The interplay of solvent choice, temperature, and concentration will ultimately dictate the efficiency of the manufacturing process and the quality of the final drug delivery system.

References

Methodological & Application

Application Notes and Protocols for Lipid Nanoparticle (LNP) Formulation with PEG(2000)-C-DMG

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lipid nanoparticles (LNPs) have emerged as a leading platform for the delivery of nucleic acid therapeutics, including siRNA and mRNA.[1][2] The composition of these LNPs is critical to their stability, efficacy, and safety. A key component in many LNP formulations is a PEGylated lipid, which provides a hydrophilic corona that sterically stabilizes the nanoparticles, prevents aggregation, and can prolong circulation time in vivo.[3][4][5] PEG(2000)-C-DMG is a PEGylated derivative of 1,2-dimyristoyl-sn-glycerol (DMG) that has been utilized in the formation of LNPs for applications such as siRNA delivery.[6][7][8] This document provides a detailed protocol for the formulation of LNPs incorporating this compound, along with methods for their characterization.

The inclusion of PEGylated lipids like this compound is crucial for creating stable and effective LNPs. The "PEG dilemma" highlights the trade-off between the "stealth" properties conferred by PEG, which enhance systemic circulation, and the potential for PEG to hinder cellular uptake and endosomal escape of the payload. The choice of the lipid anchor for the PEG chain can influence the rate at which the PEG-lipid desorbs from the LNP surface, a factor that can be tuned to optimize delivery to specific targets.[9][10] For instance, PEG-lipids with shorter lipid anchors, such as the C14 chain in DMG-PEG, tend to dissociate from the LNP surface more rapidly than those with longer C18 chains.[11] This dissociation can expose the underlying lipids, allowing for interaction with apolipoproteins like ApoE, which can facilitate uptake in the liver.[9][10]

Materials and Equipment

Lipids and Reagents

-

Ionizable Cationic Lipid: e.g., DLin-MC3-DMA, SM-102

-

Helper Lipid: e.g., 1,2-distearoyl-sn-glycero-3-phosphocholine (DSPC), 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine (DOPE)[12]

-

Cholesterol [12]

-

PEGylated Lipid: this compound (1,2-dimyristoyl-rac-glycero-3-methoxypolyethylene glycol-2000)

-

Nucleic Acid: siRNA or mRNA

-

Ethanol (200 proof, anhydrous)

-

Aqueous Buffer: e.g., 50 mM citrate buffer (pH 4.0) for nucleic acid dilution[3]

-

Dialysis Buffer: Phosphate-buffered saline (PBS), pH 7.4[3]

Equipment

-

Microfluidic mixing system (e.g., NanoAssemblr®) or a setup for manual rapid mixing[3]

-

Syringes and tubing compatible with the mixing system

-

Vortex mixer

-

Dynamic Light Scattering (DLS) instrument for particle size and polydispersity index (PDI) measurement

-

Zeta potential analyzer

-

Fluorometer or UV-Vis spectrophotometer for nucleic acid quantification

-

Quant-iT RiboGreen Assay kit or similar for encapsulation efficiency determination

-

Dialysis cassettes (e.g., 10 kDa MWCO)

-

Sterile filters (0.22 µm)

Experimental Protocols

Preparation of Stock Solutions

-

Lipid Stock Solutions: Prepare individual stock solutions of the ionizable lipid, helper lipid, cholesterol, and this compound in anhydrous ethanol at a concentration of 10-50 mg/mL.[3] Gentle heating (up to 60°C) may be necessary to ensure complete dissolution.[3]

-

Mixed Lipid Solution: From the individual stock solutions, prepare a mixed lipid solution in ethanol containing the desired molar ratio of the components. A commonly used starting molar ratio for LNP formulations is approximately 50:10:38.5:1.5 (Ionizable Lipid:Helper Lipid:Cholesterol:PEG-Lipid).[5][13] The exact ratio should be optimized for the specific application.

-

Nucleic Acid Stock Solution: Dissolve the nucleic acid (siRNA or mRNA) in the aqueous buffer (e.g., 50 mM citrate buffer, pH 4.0) to a final concentration of 0.1-1 mg/mL.[3]

LNP Formulation using Microfluidics

Microfluidic mixing provides a reproducible method for LNP formation with controlled particle size.

-

System Priming: Prime the microfluidic mixing device with ethanol and the aqueous buffer as per the manufacturer's instructions.

-

Loading: Load the mixed lipid solution (in ethanol) and the nucleic acid solution (in aqueous buffer) into separate syringes.

-

Mixing: Set the desired total flow rate (TFR) and flow rate ratio (FRR) on the microfluidic system. An FRR of 3:1 (aqueous:ethanol) is commonly used.[13][14] Initiate the mixing process. The rapid mixing of the two phases causes the lipids to precipitate and self-assemble into LNPs, encapsulating the nucleic acid.

-

Collection: Collect the resulting LNP dispersion from the outlet of the microfluidic cartridge.

Caption: Experimental workflow for LNP formulation.

Purification and Buffer Exchange

-

Dialysis: To remove ethanol and unencapsulated nucleic acid, dialyze the LNP dispersion against PBS (pH 7.4) using a dialysis cassette with an appropriate molecular weight cut-off (e.g., 10 kDa). Perform dialysis overnight at 4°C with at least two buffer changes. Tangential flow filtration (TFF) can also be used for larger scale preparations.[3]

-

Sterile Filtration: For in vitro and in vivo applications, sterile filter the final LNP formulation through a 0.22 µm syringe filter.[3]

LNP Characterization

-

Particle Size and Polydispersity Index (PDI): Measure the hydrodynamic diameter and PDI of the LNPs using Dynamic Light Scattering (DLS). LNPs suitable for in vivo applications typically have a particle size below 100 nm and a PDI below 0.2.[15]

-

Zeta Potential: Determine the surface charge of the LNPs using a zeta potential analyzer. The zeta potential should be near-neutral at physiological pH.

-

Encapsulation Efficiency (EE%): Quantify the amount of encapsulated nucleic acid using a fluorescent dye-binding assay such as the Quant-iT RiboGreen assay. The EE% is calculated using the following formula:

EE% = [(Total Nucleic Acid - Free Nucleic Acid) / Total Nucleic Acid] x 100

To measure free nucleic acid, the fluorescence of the LNP sample is measured before and after lysis with a detergent (e.g., 0.5% Triton X-100).

Data Presentation

The following tables summarize typical molar ratios and physicochemical properties of LNPs formulated with DMG-PEG.

Table 1: Example LNP Formulations with DMG-PEG

| Ionizable Lipid | Helper Lipid | Cholesterol | DMG-PEG(2000) | Molar Ratio | Reference |

| SM-102 | DSPC | 38.5 mol% | 1.5 mol% | 50:10:38.5:1.5 | [12] |

| DLin-MC3-DMA | DSPC | 38.5 mol% | 1.5 mol% | 50:10:38.5:1.5 | [13] |

| 4A3-SC8 | Variable PL | 30 mol% | 1.5 mol% | 38.5:30:30:1.5 | [15] |

| DLin-MC3-DMA | DSPC | 40 mol% | 2 mol% | 10:48:40:2 | [14] |

| DLin-MC3-DMA | DSPC | 38.5 mol% | 1.2 mol% | 50:10:38.5:1.2 | [16] |

Table 2: Physicochemical Properties of DMG-PEG containing LNPs

| LNP Formulation (Ionizable Lipid) | Particle Size (nm) | PDI | Zeta Potential (mV) | Encapsulation Efficiency (%) | Reference |

| 4A3-SC8 based | ~100 | < 0.2 | -2 to -4 | > 80 | [15] |

| Dlin-MC3-DMA based | 71.04 ± 6.18 | - | - | 87.6 ± 4.5 | [13] |

| DLin-MC3-DMA based | ~120 | ~0.18 | ~ -3 | ~90 | [10] |

| DLin-MC3-DMA based | < 100 | ≤ 0.25 | - | > 90 | [14] |

Role of this compound in LNP Function

The inclusion of this compound in LNP formulations serves several critical functions that can be visualized as a logical relationship.

Caption: Role of this compound in LNP function.

Conclusion

This protocol provides a comprehensive guide for the formulation and characterization of LNPs incorporating this compound. The use of microfluidics allows for reproducible production of LNPs with controlled physicochemical properties. The molar ratio of the lipid components, particularly the percentage of this compound, is a critical parameter that should be optimized to balance nanoparticle stability and biological activity for a given therapeutic application. The provided tables and diagrams offer a clear summary of key formulation parameters and the functional role of the PEGylated lipid.

References

- 1. Formulation-Driven Optimization of PEG-Lipid Content in Lipid Nanoparticles for Enhanced mRNA Delivery In Vitro and In Vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. benchchem.com [benchchem.com]

- 4. helixbiotech.com [helixbiotech.com]

- 5. biomol.com [biomol.com]

- 6. PegGylated lipids | DC Chemicals [dcchemicals.com]

- 7. caymanchem.com [caymanchem.com]

- 8. PEG2000-C-DMG|LNP |DC Chemicals [dcchemicals.com]

- 9. Analysis of PEG-lipid anchor length on lipid nanoparticle pharmacokinetics and activity in a mouse model of traumatic brain injury - Biomaterials Science (RSC Publishing) DOI:10.1039/D2BM01846B [pubs.rsc.org]

- 10. nanoinnovation2024.eu [nanoinnovation2024.eu]

- 11. Effect of PEG Anchor and Serum on Lipid Nanoparticles: Development of a Nanoparticles Tracking Method - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Development of Lipid Nanoparticle Formulation for the Repeated Administration of mRNA Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 13. mdpi.com [mdpi.com]

- 14. researchgate.net [researchgate.net]

- 15. Optimization of phospholipid chemistry for improved lipid nanoparticle (LNP) delivery of messenger RNA (mRNA) - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Lipid nanoparticles with PEG-variant surface modifications mediate genome editing in the mouse retina - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols: Optimizing LNP Stability with PEG(2000)-C-DMG

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to understanding and optimizing the concentration of 1,2-dimyristoyl-rac-glycero-3-methoxypolyethylene glycol-2000 (PEG(2000)-C-DMG) for the formulation of stable and effective lipid nanoparticles (LNPs). The appropriate concentration of this PEGylated lipid is a critical parameter that influences the physicochemical properties, stability, and biological performance of LNPs for therapeutic delivery of nucleic acids like mRNA and siRNA.

The Role of this compound in LNP Formulation

This compound is a crucial excipient in LNP formulations, offering several key benefits:

-

Steric Stabilization: The polyethylene glycol (PEG) chains form a hydrophilic corona on the LNP surface, which provides steric hindrance. This layer prevents aggregation of nanoparticles, enhancing their colloidal stability during formation and storage.[1][2]

-

Controlled Particle Size: The amount of PEG-lipid included in the formulation is a key factor in controlling the final size of the LNPs during the self-assembly process.[3][4]

-

Prolonged Circulation (The "Stealth" Effect): In vivo, the PEG corona reduces opsonization (the process of marking particles for clearance by the immune system), thereby extending the circulation half-life of the LNPs and allowing more time for them to reach their target tissue.[5][6][7]